N-(3,4-dimethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Description
This compound features a complex tricyclic core with a thia (sulfur)-containing heterocyclic system, a 3,4-dimethylphenyl acetamide group, and a 4-fluorophenylmethyl substituent. The tricyclic scaffold may confer rigidity, influencing binding affinity and selectivity .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S2/c1-15-5-10-19(12-16(15)2)29-21(32)14-34-26-30-22-20-4-3-11-28-24(20)35-23(22)25(33)31(26)13-17-6-8-18(27)9-7-17/h3-12H,13-14H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYUCSLAOUJUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 452.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN6O2S |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Activity : The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Activity : It showed promising antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays:
- DPPH Assay : The compound demonstrated a strong ability to scavenge DPPH radicals.
- ABTS Assay : It also showed significant activity in the ABTS assay, indicating its potential use as an antioxidant agent.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce inflammatory markers such as TNF-alpha and IL-6 in cell cultures exposed to pro-inflammatory stimuli. This suggests a potential therapeutic role in inflammatory diseases.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways associated with inflammation and oxidative stress.
- Radical Scavenging : Its structural features allow it to act as a free radical scavenger.
Study 1: Antimicrobial Efficacy
A study conducted by researchers assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for various pathogens.
Study 2: Antioxidant Potential
In another research project focused on antioxidant properties, the compound was tested alongside known antioxidants. It outperformed some traditional antioxidants in terms of radical scavenging ability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structurally related compounds identified from the evidence include:
(E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f) Structure: Contains a fluorostyryl group, trifluoroacetyl moiety, and indole core. Synthesis: Prepared via reaction with TFA and TFAA in acetonitrile (79% yield) .
N-[(4-methoxyphenyl)methyl]-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
- Structure : Shares the tricyclic core but replaces the thia group with oxa (oxygen) and incorporates a methoxyphenyl and isopropoxypropyl chain.
- Molecular Weight : 495.6 g/mol .
Aglaithioduline
- Similarity : Demonstrated ~70% structural similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis .
Molecular Properties and Pharmacokinetics
A comparative analysis of key properties is outlined below:
*Predicted values based on analogous structures.
Computational Similarity Assessment
- Methods :
- Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
